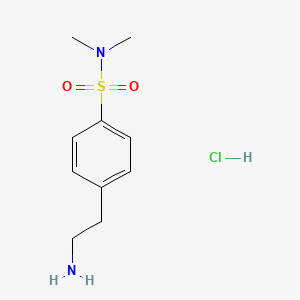
4-(2-aminoethyl)-N,N-dimethylbenzene-1-sulfonamide hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(2-aminoethyl)-N,N-dimethylbenzene-1-sulfonamide hydrochloride is a chemical compound known for its diverse applications in scientific research. It is a water-soluble, irreversible inhibitor of serine proteases, which include enzymes like chymotrypsin, kallikrein, plasmin, thrombin, and trypsin . This compound is often used in biochemical studies to prevent protein degradation during purification processes.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-aminoethyl)-N,N-dimethylbenzene-1-sulfonamide hydrochloride typically involves the reaction of 4-(2-aminoethyl)benzenesulfonyl fluoride with dimethylamine under controlled conditions. The reaction is carried out in an aqueous medium, and the product is isolated as a hydrochloride salt to enhance its stability and solubility .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction parameters such as temperature, pH, and concentration to ensure high yield and purity. The final product is often subjected to crystallization and drying to obtain a stable, pure compound suitable for various applications .
化学反応の分析
Types of Reactions
4-(2-aminoethyl)-N,N-dimethylbenzene-1-sulfonamide hydrochloride undergoes several types of chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfonic acids.
Reduction: Reduction reactions can convert it into corresponding amines.
Substitution: It can undergo nucleophilic substitution reactions, particularly at the sulfonamide group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like sodium azide or thiols are commonly employed.
Major Products
Oxidation: Sulfonic acids.
Reduction: Primary and secondary amines.
Substitution: Various substituted sulfonamides.
科学的研究の応用
4-(2-aminoethyl)-N,N-dimethylbenzene-1-sulfonamide hydrochloride is widely used in scientific research due to its ability to inhibit serine proteases. Some of its applications include:
Chemistry: Used as a reagent in organic synthesis to study reaction mechanisms and pathways.
Biology: Employed in cell culture studies to prevent protein degradation and to study enzyme kinetics.
Medicine: Investigated for its potential therapeutic applications in treating diseases involving protease activity, such as cancer and inflammatory conditions.
Industry: Utilized in the production of pharmaceuticals and as a stabilizer in various biochemical assays
作用機序
The compound exerts its effects by covalently modifying the hydroxyl group of serine residues in the active site of serine proteases. This modification leads to the irreversible inhibition of the enzyme, preventing it from catalyzing the hydrolysis of peptide bonds. The specificity of this compound is similar to that of other serine protease inhibitors, but it is more stable at low pH values .
類似化合物との比較
Similar Compounds
4-(2-aminoethyl)benzenesulfonyl fluoride hydrochloride: Another serine protease inhibitor with similar applications but different stability profiles.
Phenylmethylsulfonyl fluoride (PMSF): A widely used serine protease inhibitor but less stable in aqueous solutions compared to 4-(2-aminoethyl)-N,N-dimethylbenzene-1-sulfonamide hydrochloride.
Uniqueness
This compound is unique due to its high stability in aqueous solutions and its ability to inhibit a broad range of serine proteases. This makes it a valuable tool in biochemical research and industrial applications .
特性
分子式 |
C10H17ClN2O2S |
|---|---|
分子量 |
264.77 g/mol |
IUPAC名 |
4-(2-aminoethyl)-N,N-dimethylbenzenesulfonamide;hydrochloride |
InChI |
InChI=1S/C10H16N2O2S.ClH/c1-12(2)15(13,14)10-5-3-9(4-6-10)7-8-11;/h3-6H,7-8,11H2,1-2H3;1H |
InChIキー |
OOCJHLKGPRQFML-UHFFFAOYSA-N |
正規SMILES |
CN(C)S(=O)(=O)C1=CC=C(C=C1)CCN.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


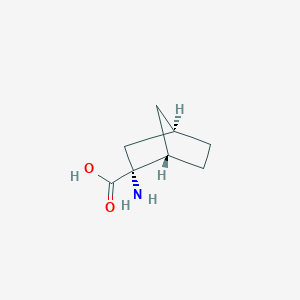
![rac-tert-butyl N-{[(3aR,6aR)-octahydrocyclopenta[c]pyrrol-3a-yl]methyl}carbamate](/img/structure/B13631837.png)
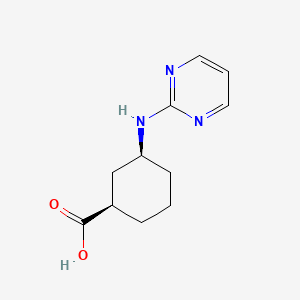
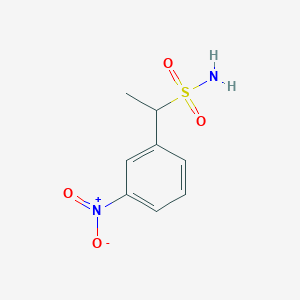
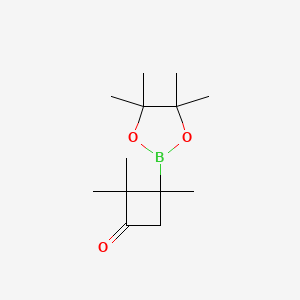


![4,4,5,5-tetramethyl-2-[(E)-4-phenylbut-1-en-3-ynyl]-1,3,2-dioxaborolane](/img/structure/B13631895.png)
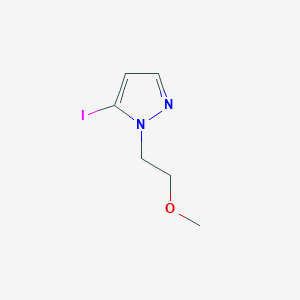

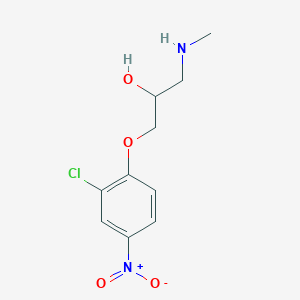
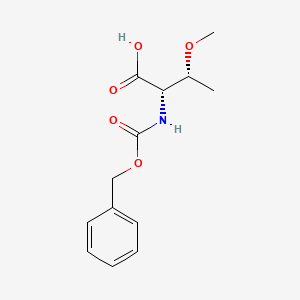
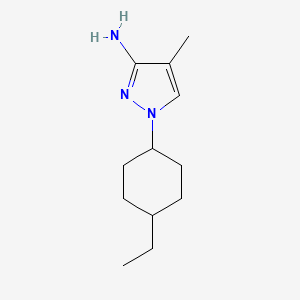
![Rel-ethyl (1R,5R)-3-azabicyclo[3.2.0]heptane-1-carboxylate](/img/structure/B13631923.png)
